

Application Note: Sulforhodamine B (SRB) Assay Protocol for Adherent Cells

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Compound of Interest

Compound Name: Acid Red 52

Cat. No.: B7760045

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Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

The Sulforhodamine B (SRB) assay is a widely used colorimetric method for determining cell density and cytotoxicity, particularly for adherent cell lines.^{[1][2]} Developed in 1990, this assay is based on the ability of the SRB dye to bind to cellular protein components that have been fixed with trichloroacetic acid (TCA).^{[3][4]} SRB is a bright pink aminoxanthene dye containing two sulfonic groups that electrostatically bind to the basic amino acid residues of proteins under mildly acidic conditions.^{[3][5][6]} The amount of bound dye is directly proportional to the total cellular protein content, which serves as a proxy for cell mass.^{[4][6][7]} Under basic conditions, the bound dye is solubilized and the absorbance is measured using a microplate reader.^{[3][5]}

The SRB assay is a robust and sensitive method, with a linear relationship between cell number and absorbance over a wide range.^{[1][5]} Its endpoint is stable, and stained plates can be stored indefinitely before reading.^{[3][5]} These features make it highly suitable for high-throughput screening of cytotoxic compounds.^{[4][6]}

Applications

The SRB assay is a versatile tool with numerous applications in cell-based research, including:

- **Cytotoxicity Screening:** It is widely used for large-scale screening of anti-cancer drugs and other cytotoxic compounds.^{[3][4][5]}

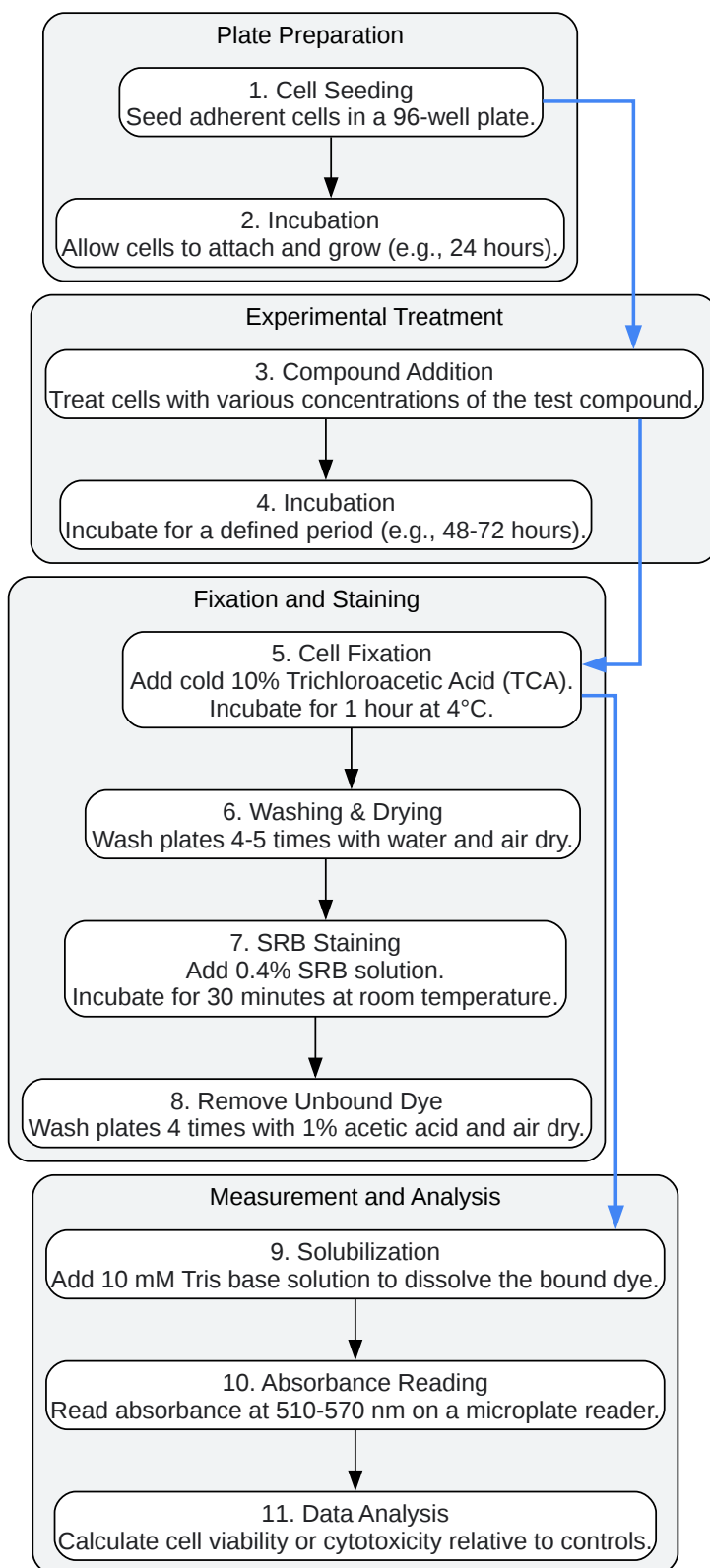
- Cell Proliferation and Viability Assays: The assay can quantify changes in cell number in response to various treatments.[\[4\]](#)[\[7\]](#)
- Drug Sensitivity Testing: It is employed to determine the chemosensitivity of cancer cell lines.[\[5\]](#)
- Antiviral Assays: The SRB method has been adapted for screening compounds against viruses like Herpes Simplex Virus Type 1 (HSV-1).[\[3\]](#)
- Radiation Sensitivity: It has proven effective for in vitro testing of cancer cell sensitivity to radiation.[\[3\]](#)

Advantages and Disadvantages

The SRB assay offers several advantages over other cell viability assays, such as the MTT assay, but also has some limitations.

| Feature | Sulforhodamine B (SRB) Assay | MTT/XTT Assays |
|--------------------|--|--|
| Principle | Stains total cellular protein. | Measures metabolic activity (reduction of tetrazolium salts by mitochondrial dehydrogenases).[3] |
| Interference | Less susceptible to interference from test compounds.[3][8] | Can be affected by compounds that alter cellular metabolic activity or have reducing properties.[3][9] |
| Endpoint Stability | The colorimetric endpoint is stable, and dried plates can be stored indefinitely.[3][5][8] | The formazan product is less stable, requiring timely measurement.[8] |
| Cell State | Does not distinguish between viable and dead cells, as it measures total protein.[3] | Detects only metabolically active, viable cells.[3] |
| Procedure | Involves multiple washing and drying steps, making it less amenable to full automation.[3] | Simpler workflow, but requires a solubilization step for the formazan crystals (MTT).[8] |
| Cost-Effectiveness | Highly cost-effective due to inexpensive reagents.[1][3] | Can be more expensive.[8] |
| Sensitivity | High sensitivity, with a resolution of 1000-2000 cells/well.[5][8][10] | Sensitivity can be cell-line dependent.[8] |

Experimental Workflow Diagram



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Caption: Workflow of the Sulforhodamine B (SRB) cell viability assay.

Materials and Reagents

Equipment

- 96-well flat-bottom microtiter plates
- Multichannel pipette
- Microplate reader (capable of reading absorbance at 510-570 nm)
- Gyratory shaker (optional)
- Chemical fume hood
- CO2 incubator (37°C, 5% CO2)

Reagents

- Sulforhodamine B (SRB) solution (0.4% w/v): Dissolve 0.4 g of SRB in 100 mL of 1% (v/v) acetic acid.
- Trichloroacetic acid (TCA) solution (10% w/v): Dissolve 10 g of TCA in 100 mL of deionized water. Store at 4°C. CAUTION: TCA is highly corrosive. Handle with proper personal protective equipment in a chemical fume hood.[\[3\]](#)[\[6\]](#)
- Acetic acid solution (1% v/v): Dilute 1 mL of glacial acetic acid in 99 mL of deionized water.
- Tris base solution (10 mM, pH 10.5): Dissolve 1.21 g of Tris base in 1 L of deionized water. Adjust pH to 10.5 if necessary.
- Adherent cell line of interest
- Complete cell culture medium
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS)

Detailed Experimental Protocol

This protocol is optimized for a 96-well format but can be adapted for other plate formats.

Step 1: Cell Seeding

- Harvest adherent cells using trypsin-EDTA and perform a cell count to determine cell viability and concentration.[\[4\]](#)
- Dilute the cell suspension in complete culture medium to the optimal seeding density. This should be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay (typically 1,000-20,000 cells per well).[\[3\]](#)
- Seed 100 μ L of the cell suspension into each well of a 96-well plate. Include wells with medium only to serve as a blank.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

Step 2: Compound Treatment

- Prepare serial dilutions of the test compound in complete culture medium.
- After the 24-hour incubation, remove the medium from the wells and add 100 μ L of the compound dilutions. Include untreated wells as a negative control (100% viability).
- Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

Step 3: Cell Fixation

- After incubation, gently add 50-100 μ L of cold 10% TCA to each well without removing the culture medium.[\[7\]](#)[\[11\]](#)
- Incubate the plate at 4°C for at least 1 hour to fix the cells to the bottom of the wells.[\[7\]](#)[\[11\]](#)
 - Pause Point: Plates can be stored at -20°C for later processing if needed.[\[7\]](#)

Step 4: Washing and Drying

- Carefully remove the TCA and culture medium.

- Wash the plate four to five times by gently running tap water into the wells or by submerging the plate in a basin of slow-running tap water.[4][11] Avoid a strong stream of water, which can cause cell detachment.[4]
- Remove excess water by tapping the plate on paper towels.[11]
- Allow the plate to air-dry completely at room temperature.[7]
 - Pause Point: Dried plates can be stored indefinitely at room temperature.[3][4]

Step 5: SRB Staining

- Add 50-100 μ L of 0.4% SRB solution to each well, ensuring the bottom is fully covered.[7]
- Incubate the plate at room temperature for 30 minutes.[3][7]

Step 6: Removal of Unbound Dye

- Quickly rinse the plates four times with 1% acetic acid to remove any unbound SRB dye.[3][7][11]
 - Critical Step: Insufficient washing can lead to high background noise, while excessive washing can cause bleaching of the protein-bound dye. Perform washes quickly and consistently across the plate.[3][4][7]
- Allow the plate to air-dry completely at room temperature.

Step 7: Solubilization

- Add 100-200 μ L of 10 mM Tris base solution (pH 10.5) to each well.[3][7][11]
- Place the plate on a gyratory shaker for 5-10 minutes to solubilize the protein-bound dye.[3][11] If a shaker is not available, let the plate sit for 30 minutes.[3]

Step 8: Absorbance Measurement

- Read the optical density (OD) on a microplate reader at a wavelength of 510 nm.[3][11] Wavelengths between 540 and 580 nm are also commonly used.[6][7][10]

Data Analysis

- Subtract the average OD of the blank wells (medium only) from all other OD values.
- Calculate the percentage of cell viability for each treatment using the following formula:

$$\% \text{ Cell Viability} = (\text{Mean OD of Treated Sample} / \text{Mean OD of Untreated Control}) \times 100[12]$$

- The percentage of cytotoxicity or growth inhibition can be calculated as:

$$\% \text{ Cytotoxicity} = 100 - \% \text{ Cell Viability}[6][11]$$

- Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of a drug that inhibits cell growth by 50%).

Troubleshooting

| Problem | Potential Cause(s) | Solution(s) |
|--|--|--|
| High Background / High OD in Blank Wells | Incomplete removal of unbound SRB dye. | Wash plates more thoroughly and quickly with 1% acetic acid. [3] [7] Ensure plates are completely dry before adding Tris base. |
| Low OD Values / Low Sensitivity | Cell seeding density is too low or too high (cells reached plateau phase). | Determine the optimal cell seeding density by performing a cell number titration experiment. [3] [4] Ensure cells are in the logarithmic growth phase. |
| Excessive washing leading to bleaching of bound dye. | Minimize the time spent in the washing steps. [3] | |
| High Variability Between Replicate Wells | Uneven cell seeding. | Ensure a homogeneous single-cell suspension before seeding. Mix the cell suspension between pipetting. |
| Cell detachment during washing steps. | Be gentle during washing; avoid a direct, forceful stream of water into the wells. [4] | |
| Incomplete solubilization of the dye. | Ensure the Tris base solution covers the entire well bottom and allow sufficient time on a shaker for complete solubilization. | |
| OD Values Exceed Linearity Range | Cell seeding density is too high. | Reduce the initial number of cells seeded per well. [3] Data with OD values >2.0 may not be within the linear range. [4] |

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